2,6-Dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₁N and a molecular weight of approximately 157.22 g/mol. It belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features two methyl groups located at the 2 and 6 positions of the quinoline structure, contributing to its unique chemical properties and reactivity. It appears as a solid at room temperature and is known for its aromatic characteristics, which are typical of quinoline derivatives .
Several methods exist for synthesizing 2,6-dimethylquinoline:
2,6-Dimethylquinoline finds applications in various fields:
Research on interaction studies involving 2,6-dimethylquinoline primarily focuses on its effects on drug metabolism. As a CYP1A2 inhibitor, it may alter the pharmacokinetics of drugs metabolized by this enzyme. Studies have shown that co-administration with certain medications can lead to increased plasma concentrations of those drugs due to reduced metabolic clearance . Further studies are needed to comprehensively understand its interaction profile.
Several compounds are structurally similar to 2,6-dimethylquinoline. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Quinoline | Base structure without methyl groups | Found in various natural products |
4-Methylquinoline | Methyl group at position 4 | Different biological activity compared to 2,6-dimethylquinoline |
Isoquinoline | Isomer with different nitrogen placement | Exhibits distinct reactivity patterns |
2-Ethylquinoline | Ethyl group at position 2 | May show different pharmacological effects |
These compounds share a common quinoline framework but differ in their substituents and resultant chemical properties. The presence of methyl groups at the 2 and 6 positions in 2,6-dimethylquinoline contributes to its unique reactivity and biological activity compared to others.
Irritant